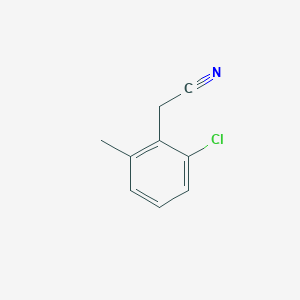

2-(2-Chloro-6-methylphenyl)acetonitrile

Descripción general

Descripción

“2-(2-Chloro-6-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8ClN . It is also known as 2-Chlorobenzyl cyanide . This compound was used in the synthesis of clopidogrel, a platelet aggregation inhibitor .

Molecular Structure Analysis

The molecular weight of “2-(2-Chloro-6-methylphenyl)acetonitrile” is 165.62 . The exact structure of this compound is not provided in the search results.Aplicaciones Científicas De Investigación

Catalytic Applications

A study by Molleti and Yadav (2017) highlights the use of a potassium-promoted lanthanum-magnesium oxide catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. This research demonstrates the potential of 2-(2-Chloro-6-methylphenyl)acetonitrile derivatives in pharmaceutical synthesis through innovative catalytic methods (Molleti & Yadav, 2017).

Molecular Imprinted Polymers

Omidi et al. (2014) explored the use of molecular imprinted polymers for the selective and sensitive detection of 4-chloro-2-methylphenoxy acetic acid in complex matrices, indicating the utility of chloro and methyl substituted phenylacetonitriles in environmental monitoring and public health (Omidi et al., 2014).

Organic Synthesis and Materials Science

Al-Issa (2012) reported on the synthesis of a new series of pyridine and fused pyridine derivatives from chloro and methyl-substituted phenylacetonitriles, showcasing their importance in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Al-Issa, 2012).

Electrochemical Studies

Soylemez et al. (2015) described the electrochemical copolymerization of a novel monomer with 3,4-ethylenedioxythiophene, emphasizing the role of acetonitrile in the polymerization process. This study highlights the relevance of 2-(2-Chloro-6-methylphenyl)acetonitrile in the synthesis of materials with potential applications in electrochromic devices (Soylemez et al., 2015).

Environmental Analysis

Wilkowska and Biziuk (2010) developed a method for the determination of organochlorine pesticides and PCBs in fish muscle samples using microwave-assisted extraction, where acetonitrile plays a key role in the extraction process. This underscores the utility of 2-(2-Chloro-6-methylphenyl)acetonitrile derivatives in environmental analysis and food safety (Wilkowska & Biziuk, 2010).

Mecanismo De Acción

Target of Action

Mode of Action

It’s suggested that the compound might be involved in the synthesis of antidepressant molecules . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

2-(2-chloro-6-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJQWPCJVQWLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-6-methylphenyl)acetonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)

![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)

![2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2754573.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2754575.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)